![molecular formula C5H6N2 B018481 4-Methylpyrimidine CAS No. 3438-46-8](/img/structure/B18481.png)
4-Methylpyrimidine
Overview
Description
4-Methylpyrimidine is an aromatic heterocyclic organic compound with the molecular formula C5H6N2. It is a derivative of pyrimidine, where a methyl group is substituted at the fourth position of the pyrimidine ring. Pyrimidines are essential components of nucleic acids, and their derivatives have significant applications in medicinal chemistry due to their biological activities.
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 4-methylpyrimidine, are known to interact with a wide range of biological targets due to their structural diversity .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
This compound may be involved in several biochemical pathways. For instance, it has been used in the synthesis of crystalline trans-[RuCl(3)(NO)L(2)] complexes and to bridge dinuclear oxovanadium(IV) complexes . Pyrimidine derivatives are also key intermediates in the biosynthesis of Vitamin B1 .
Pharmacokinetics
Pyrimidine derivatives are known for their broad biological activity and have been studied for their pharmacokinetic properties .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antimalarial, antiviral, anticancer, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
Action Environment
The action of pyrimidine derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .
Biochemical Analysis
Biochemical Properties
Pyrimidines, the core structure of 4-Methylpyrimidine, have been found to have significant biological significance . They interact with various enzymes, proteins, and other biomolecules, playing crucial roles in numerous biochemical reactions .
Molecular Mechanism
Pyrimidines and their derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The electronic absorption spectra of 2-amino-4-methylpyrimidine have been measured in water and in a series of different organic solvents .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. The importance of animal models in pharmaceutical drug development is well-recognized .
Metabolic Pathways
Pyrimidine metabolism is a dynamic and versatile pathway involved in various biological processes .
Subcellular Localization
The subcellular localization of molecules is a critical aspect of their activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpyrimidine can be synthesized through various methods. One common method involves the reaction of 4,4-dimethoxy-2-butanone with formamide and ammonium chloride. The reaction mixture is heated to 180-190°C, and the product is extracted and purified through distillation . Another method involves the condensation of acetoacetic ester with urea to form 2,6-dihydroxy-4-methylpyrimidine, which is then treated with phosphorus oxychloride to yield 2,6-dichloro-4-methylpyrimidine. This intermediate is reduced using zinc dust and water to obtain this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated pyrimidines and other substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
4-Methylpyrimidine has been investigated for its potential therapeutic properties. Notably, it serves as a precursor in the synthesis of various bioactive compounds.
Cytoprotective Agents
Research indicates that derivatives of this compound exhibit cytoprotective effects, making them candidates for treating gastrointestinal disorders such as peptic ulcers. For instance, compounds derived from this compound have shown efficacy as inhibitors of leukotriene synthesis, which is relevant in managing asthma and inflammatory conditions .
Case Study: Anti-Ulcer Properties
A patent describes the synthesis of 2-amino-5-hydroxy-4-methylpyrimidine derivatives that are effective against gastric hyperacidity and peptic ulcers. These compounds act by inhibiting gastric acid secretion and promoting mucosal protection .
Organic Synthesis
This compound is widely used as a building block in organic synthesis due to its ability to participate in various chemical reactions.
Coordination Chemistry
It has been utilized in the synthesis of coordination complexes, such as trans-[RuCl₃(NO)L₂] complexes. The reaction involves this compound acting as a ligand to form stable complexes with transition metals .
Table: Applications in Organic Synthesis
Application | Description |
---|---|
Synthesis of Coordination Complexes | Used as a ligand in metal complex formation (e.g., Ru complexes) |
Precursor for Bioactive Compounds | Serves as a starting material for synthesizing pharmaceuticals |
Building Block for Polymers | Used in polymer chemistry to create functional materials |
Material Science
In materials science, this compound has been explored for developing novel materials with unique properties.
Thin Film Sensors
A recent study focused on the development of N-(this compound-2-yl)methacrylamide Langmuir-Blodgett thin films for chemical sensing applications. These films demonstrated sensitivity to various gases, indicating potential use in environmental monitoring and safety applications .
Table: Material Science Applications
Application | Description |
---|---|
Chemical Sensors | Thin films developed for gas sensing applications |
Functional Materials | Used in creating polymers with specific chemical functionalities |
Future Directions and Research Opportunities
The versatility of this compound suggests numerous avenues for future research:
- Pharmaceutical Development : Continued exploration of its derivatives for treating chronic diseases such as asthma and inflammatory disorders.
- Advanced Materials : Investigating its role in developing new materials with enhanced properties for electronics and sensing technologies.
- Sustainable Synthesis : Researching greener synthetic pathways to produce this compound derivatives efficiently.
Comparison with Similar Compounds
Pyrimidine: The parent compound with no methyl substitution.
2-Methylpyrimidine: A methyl group substituted at the second position.
5-Methylpyrimidine: A methyl group substituted at the fifth position.
Uniqueness of 4-Methylpyrimidine: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s ability to interact with biological targets and its overall stability.
Biological Activity
4-Methylpyrimidine is a nitrogen-containing heterocyclic compound with significant biological activities, making it a subject of interest in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various therapeutic applications.
Structure and Synthesis
This compound, with the chemical formula CHN, features a methyl group at the 4-position of the pyrimidine ring. The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions : Utilizing precursors such as 2-amino-4-methylpyrimidine derivatives.
- Alkylation Reactions : Involving alkyl halides and pyrimidine derivatives.
The compound can also be synthesized as part of more complex derivatives that exhibit enhanced biological activities.
Biological Activities
This compound and its derivatives have been studied for their diverse biological activities, including:
- Antidiabetic Activity : A study synthesized several methylpyrimidine derivatives, including this compound, which were evaluated for their antidiabetic and antihyperlipidemic properties in Swiss albino mice. Notably, certain derivatives exhibited significant reductions in serum glucose levels compared to standard drugs .
- Anticancer Properties : Research has shown that modifications to the pyrimidine structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds derived from this compound demonstrated promising anticancer activity against gastric adenocarcinoma and other types of cancer cells .
- Antimicrobial Activity : Fused heterocyclic compounds containing pyrimidine rings have shown antibacterial and antifungal properties. Studies indicate that this compound derivatives possess significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many pyrimidine derivatives act by inhibiting key enzymes involved in metabolic pathways related to diseases such as diabetes and cancer.
- Induction of Apoptosis : Certain compounds derived from this compound have been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression .
- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant effects, contributing to their protective roles against oxidative stress-related diseases.
Table: Summary of Biological Activities of this compound Derivatives
Properties
IUPAC Name |
4-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-5-2-3-6-4-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVILGAOSPDLNRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063027 | |
Record name | Pyrimidine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Evonik MSDS] | |
Record name | 4-Methylpyrimidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17044 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
4.63 [mmHg] | |
Record name | 4-Methylpyrimidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17044 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3438-46-8 | |
Record name | 4-Methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3438-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003438468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrimidine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-METHYLPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D1R4OMX4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
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